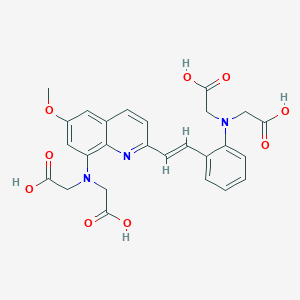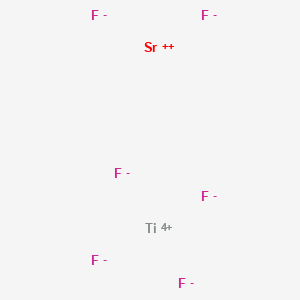
Quene 1
概要
説明
It is a member of the quinone family of compounds, which are known for their diverse biological and chemical properties. Quene 1 is found in a variety of natural sources, including plants, fungi, and bacteria.
準備方法
Synthetic Routes and Reaction Conditions
Quene 1 can be synthesized through several methods, including the Friedlander synthesis, Povarov reaction, and Buchwald-Hartwig coupling. The Friedlander synthesis involves the reaction of quinoline with an amine and a carboxylic acid, while the Povarov reaction is a three-component reaction involving an aniline, an aldehyde, and an alkene. The Buchwald-Hartwig coupling is a palladium-catalyzed reaction that forms carbon-nitrogen bonds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production.
化学反応の分析
Types of Reactions
Quene 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
科学的研究の応用
Quene 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential therapeutic applications, including its role as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Quene 1 involves its ability to undergo redox cycling, which generates reactive oxygen species that can damage cellular components . This property makes it effective as an antimicrobial and anticancer agent. This compound targets various molecular pathways, including the inhibition of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
類似化合物との比較
Quene 1 is unique among quinone compounds due to its specific chemical structure and reactivity. Similar compounds include:
Benzoquinone: Known for its role in photosynthesis and as an electron carrier.
Naphthoquinone: Used in the synthesis of vitamin K and other biologically active compounds.
Anthraquinone: Utilized in the production of dyes and pigments.
This compound stands out due to its diverse applications and unique chemical properties, making it a valuable compound in various fields of scientific research.
特性
IUPAC Name |
2-[2-[(E)-2-[8-[bis(carboxymethyl)amino]-6-methoxyquinolin-2-yl]ethenyl]-N-(carboxymethyl)anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O9/c1-38-19-10-17-7-9-18(27-26(17)21(11-19)29(14-24(34)35)15-25(36)37)8-6-16-4-2-3-5-20(16)28(12-22(30)31)13-23(32)33/h2-11H,12-15H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWJUXGEJRJLRS-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86277-62-5 | |
| Record name | 8-(Bis(ethoxycarbonylmethyl)amino)-6-methoxy-2-(bis(ethoxycarbonylmethyl)amino)styrylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086277625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(9Z)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate](/img/structure/B1231608.png)




![4-amino-N5-(4-butoxyphenyl)-N5-[2-(cyclohexylamino)-2-oxoethyl]isothiazole-3,5-dicarboxamide](/img/structure/B1231616.png)

![2-(1-oxopropylamino)-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1231621.png)


![N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B1231627.png)
![1-[[1-(4-Methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(2,4,6-trimethylphenyl)thiourea](/img/structure/B1231631.png)

![2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1231634.png)
